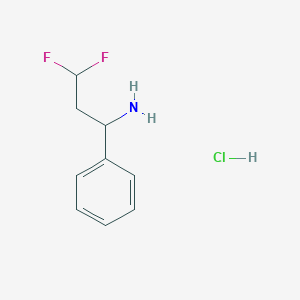

3,3-Difluoro-1-phenylpropan-1-amine hydrochloride

Descripción general

Descripción

3,3-Difluoro-1-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 g/mol . It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structural properties, which include the presence of two fluorine atoms and a phenyl group attached to a propan-1-amine backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,3-Difluoro-1-phenylpropan-1-one.

Reduction: The ketone group in 3,3-Difluoro-1-phenylpropan-1-one is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group in 3,3-difluoro-1-phenylpropan-1-amine hydrochloride acts as a nucleophile, enabling reactions with electrophilic centers such as alkyl halides or carbonyl compounds. The fluorine atoms at the β-position (third carbon) influence reactivity through steric and electronic effects:

-

Steric hindrance : The bulky fluorine atoms may slow nucleophilic attack.

-

Electronic effects : Fluorine’s electronegativity stabilizes adjacent bonds, potentially altering reaction rates.

| Reaction Type | Key Features | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amine acts as nucleophile (e.g., alkylation) | Solvent-dependent, controlled temperature |

Influence of Fluorine Substituents

The fluorine atoms enhance the compound’s stability and lipophilicity, which are critical for pharmaceutical applications. Their presence also reduces basicity compared to non-fluorinated amines, potentially moderating reactivity in acidic or protonation-dependent reactions.

Reaction Conditions and Analytical Techniques

Synthesis and reaction optimization require precise control of temperature and pressure to ensure high yields. Analytical methods like NMR spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of reaction products. For example, in decarboxylative aldol reactions involving difluoro-β-keto esters (structurally related compounds), solvents like DMSO/NMP and additives such as NaCl are used to facilitate reactions .

Aplicaciones Científicas De Investigación

Chemistry

3,3-Difluoro-1-phenylpropan-1-amine hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to construct more complex molecules, making it essential for the development of new pharmaceuticals and materials.

Biology

In biological research, this compound is studied for its interactions with various biomolecules. Its potential effects on neurotransmitter systems are of particular interest, as it may influence mood regulation through serotonin uptake inhibition.

Medicine

The compound is being explored for its therapeutic potential in treating neurological disorders. Preliminary studies indicate that it may exhibit antidepressant and anxiolytic properties by modulating neurotransmitter activity.

Antidepressant Effects

Research has shown that fluorinated compounds can significantly enhance antidepressant activity by increasing binding affinity for serotonin transporters. A study demonstrated that related compounds with fluorinated groups exhibited increased serotonin uptake inhibition compared to their non-fluorinated counterparts.

Anxiolytic Properties

Preliminary research suggests that this compound may have anxiolytic effects by modulating GABAergic transmission. In vivo studies using animal models have indicated behavioral changes consistent with anxiolytic effects when treated with related fluorinated compounds.

Antimicrobial Activity

Recent studies indicated that this compound exhibits antimicrobial properties against multidrug-resistant strains such as Serratia marcescens. Key findings include:

- Inhibition of biofilm formation by 48% at a concentration of 50 μg/mL.

- Enhanced sensitivity to antibiotics when used in combination therapy.

These findings suggest the potential for this compound as an adjunctive treatment to restore antibiotic efficacy against resistant strains.

Mecanismo De Acción

The mechanism of action of 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 3,3,3-Trifluoro-1-phenylpropan-1-amine hydrochloride

- 3,3-Dichloro-1-phenylpropan-1-amine hydrochloride

- 3,3-Difluoro-1-phenylpropan-1-ol hydrochloride

Uniqueness

3,3-Difluoro-1-phenylpropan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Actividad Biológica

3,3-Difluoro-1-phenylpropan-1-amine hydrochloride is a synthetic compound notable for its unique chemical structure, characterized by the presence of two fluorine atoms. These fluorine substituents significantly influence the compound's biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula for this compound is C10H12ClF2N. The presence of fluorine enhances the lipophilicity and stability of the compound, making it a valuable intermediate in pharmaceutical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClF2N |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of neurotransmitter systems and has been studied for its potential effects on serotonin uptake inhibition, which is crucial for mood regulation and other physiological processes .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown efficacy against Serratia marcescens, a bacterium associated with significant morbidity due to its multidrug-resistant strains. The compound inhibited biofilm formation and reduced virulence factors such as protease and hemolysin production .

Key Findings:

- Inhibition of biofilm formation by 48% at a concentration of 50 μg/mL.

- Enhanced sensitivity to antibiotics (e.g., ofloxacin) when used in combination therapy.

These findings suggest that this compound could serve as an adjunctive treatment to restore antibiotic efficacy against resistant strains.

Pharmacological Potential

The compound's structural similarity to other fluorinated amines suggests potential pharmacological applications. Fluorinated compounds often exhibit enhanced potency due to increased metabolic stability and altered binding affinity to biological targets. Research indicates that modifications in the phenyl ring can lead to significant changes in biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 3,3-Dichloro-1-phenylpropan-1-amine HCl | C10H12Cl2N | Antimicrobial properties |

| 3,3-Trifluoro-1-phenylpropan-1-amine HCl | C10H12ClF3N | Enhanced CNS activity |

| 3,3-Difluoro-1-(4-methoxyphenyl)propan-1-am | C11H14ClF2N | Potential anti-inflammatory effects |

The presence of fluorine atoms in these compounds often correlates with increased lipophilicity and improved receptor binding characteristics.

Propiedades

IUPAC Name |

3,3-difluoro-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c10-9(11)6-8(12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHHHTCFMJLSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-68-5 | |

| Record name | 3,3-difluoro-1-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.